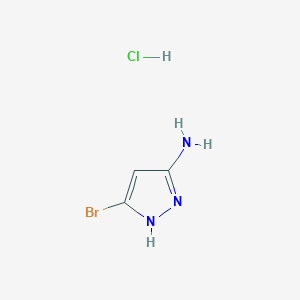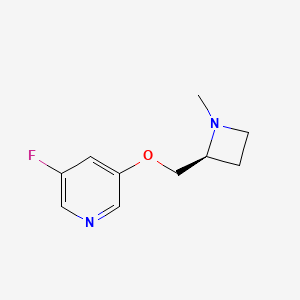
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a chiral compound featuring a fluorine atom, a pyridine ring, and an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized from (S)-1-methylazetidin-2-ylmethanol.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Pyridine: The final step involves coupling the fluorinated azetidine with a pyridine derivative under basic conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The fluorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the azetidine ring contributes to its unique pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Fluoro-3-((1-methylazetidin-2-yl)methoxy)pyridine
- (S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine
Uniqueness
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is unique due to the specific positioning of the fluorine atom and the azetidine ring, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H13FN2O |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
3-fluoro-5-[[(2S)-1-methylazetidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C10H13FN2O/c1-13-3-2-9(13)7-14-10-4-8(11)5-12-6-10/h4-6,9H,2-3,7H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
VWGSQRQQHNHBOA-VIFPVBQESA-N |
Isomerische SMILES |
CN1CC[C@H]1COC2=CC(=CN=C2)F |
Kanonische SMILES |
CN1CCC1COC2=CC(=CN=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)

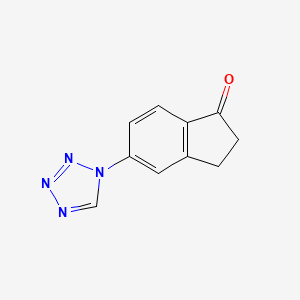
![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
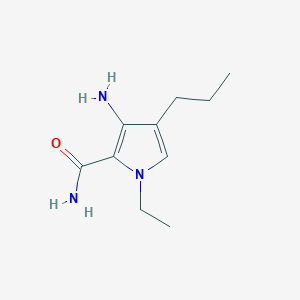
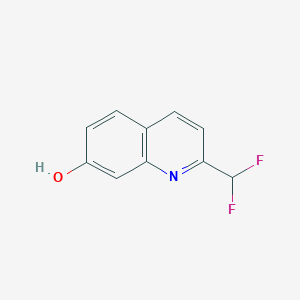

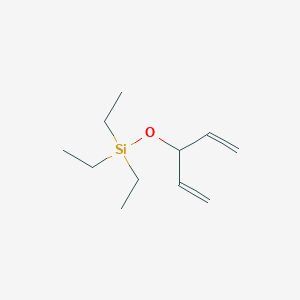
![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
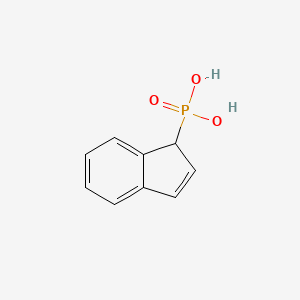
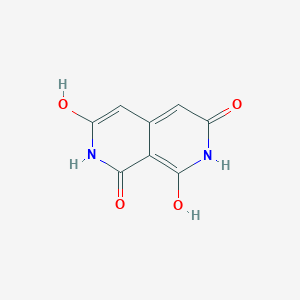
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
